Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-2-methylpropiophenone, a widely utilized Type I photoinitiator, plays a pivotal role in a myriad of photochemical applications, most notably in UV-curable coatings, inks, adhesives, and the fabrication of hydrogels for biomedical applications. Its efficacy lies in its ability to undergo a Norrish Type I reaction upon exposure to ultraviolet radiation, a process that generates highly reactive free radicals. These radicals are subsequently capable of initiating rapid polymerization of various monomers and oligomers. This technical guide provides a comprehensive overview of the Norrish Type I reaction of 2-Hydroxy-2-methylpropiophenone, detailing the photochemical mechanism, quantitative aspects of the reaction, and experimental protocols for its investigation.
The Norrish Type I Reaction Mechanism
The Norrish Type I reaction is a photochemical process that involves the homolytic cleavage of the carbon-carbon bond alpha to a carbonyl group in an excited state ketone. In the case of 2-Hydroxy-2-methylpropiophenone, this α-cleavage is a highly efficient primary photochemical process.
Primary Photochemical Process: α-Cleavage
Upon absorption of UV light, typically in the 200-400 nm range, the 2-Hydroxy-2-methylpropiophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Subsequently, it can undergo intersystem crossing (ISC) to the more stable triplet state (T₁). From this excited triplet state, the molecule undergoes rapid α-cleavage of the bond between the carbonyl carbon and the quaternary carbon.[1] This cleavage event results in the formation of two distinct and highly reactive radical species: a benzoyl radical and a 2-hydroxy-2-propyl radical.[1]
The overall primary photochemical process can be summarized as follows:
// Nodes
Substrate [label="2-Hydroxy-2-methylpropiophenone\n(Ground State, S₀)", fillcolor="#F1F3F4"];
ExcitedState [label="Excited State\n(S₁ or T₁)", fillcolor="#FBBC05", fontcolor="#202124"];
BenzoylRadical [label="Benzoyl Radical", fillcolor="#EA4335", fontcolor="#FFFFFF"];
HydroxypropylRadical [label="2-Hydroxy-2-propyl Radical", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Substrate -> ExcitedState [label="hν (UV light)"];
ExcitedState -> BenzoylRadical [label="α-Cleavage"];
ExcitedState -> HydroxypropylRadical [label="α-Cleavage"];
}
caption: "Norrish Type I α-Cleavage of 2-Hydroxy-2-methylpropiophenone."
Secondary Reactions of the Generated Radicals
The benzoyl and 2-hydroxy-2-propyl radicals are highly reactive and can participate in several secondary reactions, which are crucial for the overall application of this photoinitiator, particularly in polymerization.
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Initiation of Polymerization: Both the benzoyl and the 2-hydroxy-2-propyl radical can initiate the polymerization of monomers, such as acrylates and methacrylates, by adding to the double bond of the monomer. This is the primary function of 2-Hydroxy-2-methylpropiophenone as a photoinitiator.
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Radical Recombination: The generated radicals can recombine to reform the parent molecule or form other products. For instance, two benzoyl radicals can combine to form benzil, or a benzoyl radical can combine with a 2-hydroxy-2-propyl radical.
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Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules in the system.
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Reaction with Oxygen: In the presence of oxygen, the generated radicals can react to form peroxyl radicals, which can inhibit or retard the polymerization process.
// Nodes
Radicals [label="Benzoyl Radical +\n2-Hydroxy-2-propyl Radical", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Polymerization [label="Initiation of\nPolymerization", fillcolor="#34A853", fontcolor="#FFFFFF"];
Recombination [label="Radical Recombination\nProducts", fillcolor="#4285F4", fontcolor="#FFFFFF"];
H_Abstraction [label="Hydrogen Abstraction\nProducts", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Oxygen_Reaction [label="Peroxyl Radicals\n(Inhibition)", fillcolor="#FBBC05", fontcolor="#202124"];
Monomer [label="Monomer", shape=ellipse, fillcolor="#F1F3F4"];
Solvent [label="Solvent/Other", shape=ellipse, fillcolor="#F1F3F4"];
Oxygen [label="O₂", shape=ellipse, fillcolor="#F1F3F4"];
// Edges
Radicals -> Polymerization;
Radicals -> Recombination;
Radicals -> H_Abstraction;
Radicals -> Oxygen_Reaction;
Monomer -> Polymerization;
Solvent -> H_Abstraction;
Oxygen -> Oxygen_Reaction;
}
caption: "Secondary reactions of radicals from 2-Hydroxy-2-methylpropiophenone."
Quantitative Data
The efficiency of the Norrish Type I reaction and the subsequent radical reactions can be quantified by several parameters, including quantum yields and rate constants.
| Parameter | Value | Conditions | Source |
| Triplet Quantum Yield (ΦT) | ~0.25 | Deaerated solutions | [2] |
| Triplet State Lifetime (τT) | Hundreds of picoseconds | Dependent on solvent polarity | [2] |
| α-Cleavage Time | ~100 ps | Gas phase (estimated) | [2] |
| Benzoyl Radical Recombination Rate Constant | Varies significantly with medium | - | [3] |
| Rate of Initiation (Ri) | Ri = 2 * f * kd * [I] | General radical polymerization | [4] |
Experimental Protocols
The study of the Norrish Type I reaction of 2-Hydroxy-2-methylpropiophenone and the behavior of the resulting radicals often involves steady-state photolysis and time-resolved spectroscopy techniques.
Steady-State Photolysis
Objective: To determine the quantum yield of disappearance of 2-Hydroxy-2-methylpropiophenone and identify the major photoproducts.
Methodology:
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Sample Preparation: Prepare a solution of 2-Hydroxy-2-methylpropiophenone in a suitable solvent (e.g., acetonitrile, methanol) of a known concentration (e.g., 10⁻³ M). The solution should be placed in a quartz cuvette. For quantum yield determination, an actinometer solution (e.g., potassium ferrioxalate) should also be prepared.
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Degassing: If the influence of oxygen is to be excluded, the sample solution should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes.
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Irradiation: Irradiate the sample and actinometer solutions in parallel using a light source with a specific wavelength (e.g., 313 nm or 365 nm) isolated using a monochromator or appropriate filters. A merry-go-round reactor is often used to ensure equal irradiation of the sample and actinometer.
-
Analysis:
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Monitor the disappearance of the 2-Hydroxy-2-methylpropiophenone at various irradiation times using UV-Vis spectrophotometry by measuring the decrease in its characteristic absorption band.
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Analyze the formation of photoproducts using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
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Quantum Yield Calculation: The quantum yield of disappearance (Φ-PI) is calculated by comparing the number of moles of photoinitiator reacted with the number of photons absorbed, the latter being determined from the actinometer.
// Nodes
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"];
Prep [label="Prepare Sample and\nActinometer Solutions", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Degas [label="Degas Solutions\n(if required)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Irradiate [label="Irradiate in\nMerry-Go-Round Reactor", fillcolor="#FBBC05", fontcolor="#202124"];
Analyze_Sample [label="Analyze Sample\n(UV-Vis, GC-MS, HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Analyze_Actinometer [label="Analyze Actinometer", fillcolor="#34A853", fontcolor="#FFFFFF"];
Calculate [label="Calculate Quantum Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#F1F3F4"];
// Edges
Start -> Prep;
Prep -> Degas;
Degas -> Irradiate;
Irradiate -> Analyze_Sample;
Irradiate -> Analyze_Actinometer;
Analyze_Sample -> Calculate;
Analyze_Actinometer -> Calculate;
Calculate -> End;
}
caption: "Workflow for Steady-State Photolysis Experiment."
Laser Flash Photolysis (LFP)
Objective: To detect and characterize the transient species (excited states and radicals) and determine their lifetimes and reaction rate constants.
Methodology:
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Sample Preparation: Prepare a dilute solution of 2-Hydroxy-2-methylpropiophenone in a suitable solvent in a quartz flow cell. The concentration should be adjusted to have an absorbance of approximately 0.1-0.3 at the laser excitation wavelength.
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Experimental Setup: A typical LFP setup consists of a pulsed laser for excitation (e.g., Nd:YAG laser, 355 nm), a monitoring light source (e.g., xenon arc lamp), a monochromator, and a fast detector (e.g., photomultiplier tube or CCD camera) connected to a digital oscilloscope.
-
Data Acquisition:
-
The sample is excited with a short laser pulse (nanosecond or picosecond duration).
-
The change in absorbance of the sample at a specific wavelength is monitored over time, from microseconds to seconds.
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By varying the monitoring wavelength, a time-resolved transient absorption spectrum can be constructed.
-
Kinetic Analysis:
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The decay of the transient absorption signals provides the lifetimes of the excited states and radicals.
-
By adding a quencher (e.g., a monomer or oxygen) at various concentrations, the rate constant for the reaction of the transient species with the quencher can be determined from the quenching kinetics (Stern-Volmer analysis).
// Nodes
Laser [label="Pulsed Laser\n(Excitation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Sample [label="Sample in\nFlow Cell", fillcolor="#F1F3F4"];
Lamp [label="Monitoring Lamp", fillcolor="#FBBC05", fontcolor="#202124"];
Monochromator [label="Monochromator", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Detector [label="Detector", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Oscilloscope [label="Oscilloscope", fillcolor="#34A853", fontcolor="#FFFFFF"];
Computer [label="Computer", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Laser -> Sample;
Lamp -> Sample;
Sample -> Monochromator;
Monochromator -> Detector;
Detector -> Oscilloscope;
Oscilloscope -> Computer;
}
caption: "Schematic of a Laser Flash Photolysis (LFP) setup."
Conclusion
The Norrish Type I reaction of 2-Hydroxy-2-methylpropiophenone is a cornerstone of its function as a highly efficient photoinitiator. The rapid and efficient generation of benzoyl and 2-hydroxy-2-propyl radicals upon UV irradiation drives the polymerization of a wide range of monomers. Understanding the intricate details of the photochemical mechanism, the quantitative aspects of the reaction, and the experimental methodologies for its study is crucial for the optimization of existing applications and the development of novel photopolymer-based technologies in materials science and drug development. Further research to elucidate the precise rate constants of the secondary radical reactions under various conditions will undoubtedly contribute to a more comprehensive understanding and broader application of this versatile photoinitiator.
References